molecular formula C13H13N3O2 B11870257 tert-Butyl 6-cyano-1H-indazole-1-carboxylate

tert-Butyl 6-cyano-1H-indazole-1-carboxylate

Cat. No.: B11870257
M. Wt: 243.26 g/mol
InChI Key: ZWGFIBZNRWWYRB-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-1H-indazole-1-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a cyano group (-CN) at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The general molecular formula is expected to be C₁₃H₁₃N₃O₂, with a molecular weight of approximately 259.27 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

tert-butyl 6-cyanoindazole-1-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,1-3H3

InChI Key

ZWGFIBZNRWWYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C#N)C=N1

Origin of Product

United States

Preparation Methods

Direct Boc Protection Using Boc Anhydride

The most common approach involves reacting 1H-indazole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example:

  • Reagents : 1H-indazole (1.0 equiv), Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Acetonitrile (ACN) or dichloromethane (DCM)

  • Conditions : 0–25°C, 12–24 hours

  • Yield : 85–92%

The reaction proceeds via nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of Boc anhydride, facilitated by DMAP.

Alternative Protection via Chloroformate

In cases where Boc anhydride is unavailable, tert-butyl chloroformate may be used:

  • Reagents : 1H-indazole (1.0 equiv), tert-butyl chloroformate (1.1 equiv), triethylamine (TEA, 2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 0°C to room temperature, 6–8 hours

  • Yield : 78–85%

Cyanation at the 6-Position

Installing the cyano group requires functionalizing the indazole ring at position 6. Two strategies dominate:

Palladium-Catalyzed Cyanation of a Brominated Precursor

This method substitutes a bromine atom at position 6 with a cyano group via cross-coupling:

  • Starting Material : tert-Butyl 6-bromo-1H-indazole-1-carboxylate

  • Reagents : Zinc cyanide (Zn(CN)₂, 1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 120°C, 18–24 hours under nitrogen

  • Yield : 65–75%

Mechanism : Oxidative addition of Pd(0) to the C-Br bond forms a Pd(II) intermediate, followed by transmetallation with Zn(CN)₂ and reductive elimination to yield the cyano product.

Photoredox-Catalyzed Direct C–H Cyanation

A modern approach employs photoredox catalysis for direct C–H functionalization:

  • Catalyst : 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (5 mol%)

  • Reagents : Trimethylsilyl cyanide (TMSCN, 2.0 equiv), cesium fluoride (CsF, 2.0 equiv)

  • Solvent : Acetonitrile

  • Conditions : Blue LED irradiation, 25°C, 12 hours

  • Yield : 70–80%

Mechanism : The photocatalyst generates a radical intermediate at position 6 via single-electron transfer (SET), which reacts with TMSCN to form the cyano group.

Comparative Analysis of Cyanation Methods

Parameter Palladium-Catalyzed Photoredox-Catalyzed
Starting Material6-Bromo derivativeUnfunctionalized indazole
Catalyst CostHigh (Pd-based)Moderate
Reaction Time18–24 hours12 hours
Functional Group ToleranceModerateHigh
ScalabilityIndustrialLab-scale
Yield (%)65–7570–80

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, ACN) enhance reaction rates in Pd-catalyzed cyanation by stabilizing ionic intermediates.

  • Non-coordinating solvents (e.g., toluene) improve photoredox cyanation yields by minimizing catalyst deactivation.

Temperature Control

  • Pd-catalyzed reactions require elevated temperatures (120°C) to overcome activation barriers.

  • Photoredox methods operate efficiently at room temperature due to light-driven excitation.

Protecting Group Stability

The Boc group remains intact under both cyanation conditions, with no reported cleavage at temperatures below 150°C.

Challenges and Solutions

  • Challenge : Competing side reactions (e.g., over-cyanation or dehalogenation in Pd-catalyzed routes).
    Solution : Use stoichiometric Zn(CN)₂ and rigorous exclusion of moisture.

  • Challenge : Limited scalability of photoredox methods.
    Solution : Flow reactor systems improve light penetration and mixing for larger batches.

Industrial Scale-Up Considerations

  • Cost Efficiency : Pd-catalyzed methods are preferred for large-scale production despite higher catalyst costs due to established infrastructure.

  • Waste Management : Photoredox routes generate less heavy metal waste, aligning with green chemistry principles.

Emerging Methodologies

Recent advances include:

  • Electrochemical Cyanation : Uses electric current to drive C–H functionalization, avoiding costly catalysts.

  • Enzyme-Mediated Reactions : Preliminary studies show cytochrome P450 enzymes can catalyze indazole cyanation under mild conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester and cyano group undergo hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsReference
Ester Hydrolysis NaOH (aqueous), HCl (aqueous), or H₂SO₄6-cyano-1H-indazole carboxylic acid
Cyano Hydrolysis H₂O (acidic/basic), heat6-carbamoyl- or 6-carboxy-indazole derivatives
  • Mechanistic Insight : Ester hydrolysis proceeds via nucleophilic acyl substitution, while cyano group hydrolysis typically forms amides (under mild conditions) or carboxylic acids (under vigorous acidic/basic conditions) .

Nucleophilic Substitution

The cyano group can act as a leaving group in substitution reactions:

SubstrateNucleophileConditionsProductsReference
6-cyano-indazole coreGrignard reagentsAnhydrous THF, 0–25°C6-alkyl/aryl-indazole derivatives
  • Example : Reaction with methylmagnesium bromide yields 6-methyl-indazole derivatives, though yields depend on steric hindrance from the tert-butyl group.

Transition-Metal-Catalyzed Coupling

The indazole ring participates in Rh(III)/Cu(II)-catalyzed C–H activation/annulation:

Catalyst SystemPartnersConditionsProductsReference
Rh₂(OAc)₄/Cu(OAc)₂NitrosobenzenesPhCF₃, 80°C, 24 hFunctionalized indazole derivatives
  • Mechanism :

    • C–H Activation : Rh(III) coordinates to the indazole, forming a rhodacycle intermediate.

    • Annulation : Nitrosobenzene inserts into the Rh–C bond, followed by β-hydride elimination facilitated by Cu(II) .

  • Yield : Moderate to high (50–85%) for electron-rich and halogen-substituted derivatives .

Reduction Reactions

The cyano group is reducible to amines:

Reducing AgentConditionsProductsReference
BH₃·THFTHF, 0°C to RT6-aminomethyl-indazole derivatives
  • Application : This reaction is critical for synthesizing bioactive amines, as seen in CFTR potentiator development .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Reagents/ConditionsProductsReference
POCl₃, DMF6-cyanoindazole-fused quinazolines
  • Key Step : Intramolecular cyclization driven by electrophilic activation of the cyano group.

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

CompoundKey Reactivity DifferencesReference
tert-Butyl 6-amino-1H-indazole-1-carboxylateLacks cyano group; undergoes diazotization instead
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylateIodo group enables Suzuki couplings

Stability Under Synthetic Conditions

  • Thermal Stability : Stable below 100°C but decomposes at higher temperatures .

  • pH Sensitivity : The tert-butyl ester hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12) .

Key Research Findings

  • Catalytic Efficiency : Rh(III)/Cu(II) systems enhance reaction rates by 70-fold compared to non-catalyzed pathways .

  • Synthetic Utility : The cyano group’s versatility enables access to amines, carboxylic acids, and fused heterocycles .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Research indicates that it may inhibit key enzymes and receptors involved in cell growth and survival, making it a candidate for cancer treatment. Its ability to interact with specific molecular targets has been studied extensively, particularly its binding affinity to phosphoinositide 3-kinase δ, an enzyme implicated in cancer progression.

Synthesis of Complex Derivatives:
As a versatile building block, tert-butyl 6-cyano-1H-indazole-1-carboxylate serves as a precursor for synthesizing more complex indazole derivatives. These derivatives are often evaluated for enhanced biological activities and improved pharmacological profiles. The synthesis typically involves cyclization reactions using transition metal catalysts, which facilitate the formation of the indazole ring structure.

Biological Activities

Anticancer Activity:
Studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The compound's structure allows it to interfere with critical signaling pathways involved in tumor growth.

Antimicrobial Properties:
The compound also displays antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains. Its efficacy against various pathogens is currently under investigation.

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds reveals the influence of substituents on biological activity. The following table summarizes notable derivatives of this compound:

Compound NameStructural FeaturesSimilarity
tert-Butyl 6-amino-1H-indazole-1-carboxylateAmino group at the 6-position0.98
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylateHydroxy group at the 6-position0.91
tert-Butyl 3-amino-1H-indazole-1-carboxylateAmino group at the 3-position0.90
tert-Butyl 6-bromo-1H-indazole-1-carboxylateBromo group at the 6-position0.88
tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylateMethyl groups and dicarboxylate structure0.88

These variations illustrate how different functional groups can alter the compound's chemical reactivity and biological activity, offering insights into their pharmacological potential.

Case Studies

Case Study: Anticancer Activity Assessment
In a recent study assessing the anticancer properties of indazole derivatives, this compound was evaluated against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results suggest that modifications to the indazole structure could enhance its spectrum of activity against resistant strains .

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of tert-Butyl Indazole Carboxylates

Compound Name CAS No. Substituent(s) Molecular Formula Molecular Weight (g/mol) Similarity Index Key Properties/Applications
tert-Butyl 6-cyano-1H-indazole-1-carboxylate* - 6-CN C₁₃H₁₃N₃O₂ 259.27 - High electrophilicity; potential kinase inhibitor intermediate
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate 1337880-58-6 6-OH C₁₂H₁₄N₂O₃ 234.25 0.85 Polar due to -OH; used in cross-coupling reactions
tert-Butyl 3-iodo-1H-indazole-1-carboxylate 290368-00-2 3-I C₁₂H₁₃IN₂O₂ 344.15 0.94 Heavy atom for crystallography; Suzuki coupling precursor
tert-Butyl 6-bromo-1H-indazole-1-carboxylate 1126424-50-7 6-Br C₁₂H₁₃BrN₂O₂ 297.15 0.88 Halogenated analog for nucleophilic substitution
tert-Butyl 3-amino-1H-indazole-1-carboxylate 877264-77-2 3-NH₂ C₁₂H₁₅N₃O₂ 233.27 0.90 Amine functionality for peptide coupling
tert-Butyl 5-bromo-1H-indole-1-carboxylate 182344-70-3 Indole core, 5-Br C₁₃H₁₄BrNO₂ 296.17 0.89† Indole derivative; used in fluorescence studies

*Inferred data; †Similarity based on indole/indazole structural overlap.

Key Observations:

Substituent Effects on Reactivity: The cyano group in the target compound enhances electrophilicity at the 6-position, making it reactive toward nucleophilic attack (e.g., in cycloadditions or reductions) . Hydroxy and amino substituents increase polarity and hydrogen-bonding capacity, improving water solubility and biological activity .

Molecular Weight and Physicochemical Properties: The iodo-substituted analog (344.15 g/mol) has the highest molecular weight due to iodine’s atomic mass, whereas the amino derivative (233.27 g/mol) is lighter and more polar .

Similarity Indices :

  • The 3-iodo derivative (similarity 0.94) shares the closest structural resemblance to the target compound, differing only in the 3-position substituent .
  • Indole-based analogs (e.g., 182344-70-3) exhibit lower similarity due to core structural differences (indole vs. indazole) .

Biological Activity

Tert-butyl 6-cyano-1H-indazole-1-carboxylate is a notable member of the indazole family, recognized for its diverse biological activities. This compound features a tert-butyl group, a cyano group at the 6-position, and a carboxylate moiety, making it a valuable candidate in medicinal chemistry. Various studies have highlighted its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}

Synthesis Methods:
The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Copper-catalyzed cyclization: This method facilitates the formation of the indazole ring structure.
  • Substitution reactions: These introduce the cyano and carboxylate groups.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have shown that this compound acts as an anticancer agent by inhibiting key enzymes and receptors regulating cell growth and survival. Notably, it has been linked to the inhibition of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cancer progression.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various models. For instance, it significantly reduces levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells, indicating its potential as an anti-inflammatory therapeutic agent .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be beneficial in treating infections caused by resistant pathogens.

Comparative Analysis with Similar Compounds

To understand its biological activity better, a comparative analysis with similar compounds is essential. The following table summarizes key structural features and similarity indices:

Compound NameStructural FeaturesSimilarity Index
tert-Butyl 6-amino-1H-indazole-1-carboxylateAmino group at the 6-position0.98
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylateHydroxy group at the 6-position0.91
tert-Butyl 3-amino-1H-indazole-1-carboxylateAmino group at the 3-position0.90
tert-Butyl 6-bromo-1H-indazole-1-carboxylateBromo group at the 6-position0.88
tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylateMethyl groups and dicarboxylate structure0.88

These compounds share similar structural motifs but differ in functional groups, leading to variations in their pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Inhibition of PI3Kδ : A study demonstrated that this compound effectively inhibits PI3Kδ, which is crucial for cancer cell survival and proliferation .
  • Cytotoxicity Assessment : In vitro assays showed that at concentrations up to 10 µM, this compound does not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) or microglial cells (BV-2), indicating a favorable safety profile .
  • Anti-inflammatory Effects : The compound was found to significantly reduce NO levels at low concentrations (1 µM), showcasing its potential for treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic methodologies for preparing tert-Butyl 6-cyano-1H-indazole-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step sequence starting from 6-nitroindazole. Key steps include:

  • N-Boc protection : Reacting indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the Boc group at the 1-position .
  • Nitro-to-cyano conversion : Reducing the nitro group (e.g., via hydrogenation with Pd/C) to an amine, followed by Sandmeyer reaction or diazotization with NaNO₂/HCl and subsequent treatment with CuCN to introduce the cyano group .
    Optimization considerations :
  • Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation or hydrolysis.
  • Use anhydrous conditions for Boc protection to avoid premature deprotection.

Q. How can the purity of this compound be validated, and what analytical techniques are critical for characterization?

  • Chromatography : Purify via flash chromatography (hexane/ethyl acetate gradient) or preparative HPLC.
  • Spectroscopic validation :
    • ¹H/¹³C NMR : Confirm Boc group integrity (tert-butyl signal at ~1.3 ppm) and cyano substitution (absence of NH₂ signals) .
    • LC-MS : Verify molecular ion ([M+H]⁺) and assess purity (>95% by UV integration).
  • Elemental analysis : Ensure stoichiometric agreement (±0.3% for C, H, N).

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Storage : Keep at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or cyano degradation.
  • Stability tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC for decomposition products like tert-butyl alcohol or free indazole .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound derivatives?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen atom positioning. Key parameters:
    • R₁ < 5% for I > 2σ(I).
    • Validate geometric restraints (e.g., bond lengths: C–N ≈ 1.34 Å, C≡N ≈ 1.16 Å) .
  • Challenges : Address disorder in the tert-butyl group using PART instructions or constraints.

Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound analogs?

  • Case example : If NMR suggests a planar cyano group but X-ray shows torsion, consider:
    • Dynamic effects : Variable-temperature NMR to probe conformational flexibility.
    • DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian at B3LYP/6-31G* level) .
  • Resolution : Cross-validate with IR (C≡N stretch ~2200 cm⁻¹) and single-crystal analysis.

Q. What strategies enable regioselective functionalization of this compound for medicinal chemistry applications?

  • Electrophilic substitution : Direct bromination (NBS/CHCl₃) at the 4-position, leveraging the electron-withdrawing cyano group for meta-directing effects.
  • Cross-coupling : Suzuki-Miyaura reactions at the 3-position using Pd(OAc)₂/XPhos (e.g., with aryl boronic acids) .
  • Protection-deprotection : Temporarily mask the Boc group with TFA for selective modifications .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methods :
    • Calculate Fukui indices (f⁻) to identify electrophilic centers.
    • Simulate transition states (e.g., using QM/MM in GAMESS) to assess activation barriers.
  • Outcome : Predict preferential reactivity at the 4-position due to resonance stabilization from the cyano group .

Q. What are the implications of this compound’s solubility profile in designing in vitro biological assays?

  • Solubility data :
    • DMSO: >50 mg/mL.
    • Aqueous buffers (pH 7.4): <0.1 mg/mL.
  • Mitigation : Use co-solvents (e.g., 10% EtOH) or formulate as nanoparticles (e.g., via antisolvent precipitation) .

Q. How can researchers leverage this compound as a synthon for synthesizing polycyclic heteroaromatic systems?

  • Example pathways :
    • Cyclize with hydrazine to form pyrazolo[3,4-c]pyridines.
    • Employ Ullmann coupling to fuse indazole with quinoline scaffolds .
  • Monitoring : Use in situ IR to track intermediate imine formation.

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